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Compound of Interest

Compound Name: 4-Methyloctan-2-one

CAS No.: 27608-01-1

Cat. No.: B3189090

Get Quote

Abstract As drug development and complex organic synthesis increasingly rely on branched

aliphatic scaffolds, the physicochemical profiling of molecules like 4-methyloctan-2-one (CAS:

27608-01-1) becomes paramount. This technical whitepaper synthesizes the core structural

dynamics, thermodynamic properties, and validated synthetic protocols for 4-methyloctan-2-
one. Designed for application scientists and synthetic chemists, this guide bridges the gap

between theoretical physical chemistry and bench-level execution.

Structural Dynamics and Isomeric Profiling
4-Methyloctan-2-one is a branched aliphatic ketone characterized by a nine-carbon framework

(C9H18O)[1]. The presence of the methyl group at the C4 position introduces specific steric

parameters that subtly alter the nucleophilic addition trajectory at the C2 carbonyl carbon.

Compared to its linear isomer, 2-nonanone, the C4 branch creates a localized steric bulk that

can dictate diastereoselectivity in subsequent organometallic additions (e.g., Grignard

reactions) via Cram’s rule or Felkin-Anh models.

Understanding the position of 4-methyloctan-2-one within its isomeric landscape is critical for

analytical differentiation, particularly when it is utilized as an internal standard in complex
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biological matrices.
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Fig 1. Logical classification of C9H18O structural isomers.

Physicochemical Properties
The physical behavior of 4-methyloctan-2-one is heavily influenced by its branched

architecture. The boiling point of 184.0 °C is notably depressed compared to the linear 2-

nonanone (190.0 °C)[2]. This boiling point depression is a direct thermodynamic consequence

of the methyl branch disrupting the optimal van der Waals packing between the hydrophobic

alkyl chains, thereby lowering the energy required for phase transition.

Below is a consolidated table of its core physicochemical properties, essential for calculating

partition coefficients and designing purification workflows.
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Property Value
Analytical
Significance

Source

IUPAC Name 4-methyloctan-2-one
Standardized

nomenclature
[1]

CAS Registry Number 27608-01-1
Unique chemical

identifier
[1]

Molecular Formula C9H18O
Determines exact

mass (142.135 Da)
[1]

Molecular Weight 142.24 g/mol
Required for molarity

calculations
[1]

Boiling Point 184.0 °C

Defines GC elution

time and distillation

limits

[2]

Density 0.832 g/mL
Critical for volumetric

solvent partitioning
[3]

LogP (XLogP3) 2.8

Indicates high

lipophilicity for organic

extraction

[4]

Topological Polar

Surface Area
17.1 Å²

Predicts membrane

permeability
[1]

Synthetic Methodology: The Tsuji-Wacker Oxidation
While 4-methyloctan-2-one can be synthesized via the alkylation of acetylacetone followed by

decarboxylation, the most regioselective and modern approach is the Tsuji-Wacker Oxidation of

the terminal olefin, 4-methyloct-1-ene[5].

Causality of Experimental Choices
Catalyst System (PdCl2 / CuCl): Palladium(II) coordinates the terminal olefin, facilitating

nucleophilic attack by water. The regioselectivity is strictly governed by Markovnikov's rule,

directing the oxygen to the more substituted C2 position. Copper(I) chloride acts as a redox
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co-catalyst, utilizing atmospheric oxygen to reoxidize the transient Pd(0) back to the active

Pd(II) species[5].

Solvent System (DMF:H2O 7:1): DMF provides the necessary dielectric constant to

solubilize both the highly hydrophobic 4-methyloct-1-ene and the inorganic metal salts.

Water is not merely a co-solvent; it is the stoichiometric nucleophile required for C-O bond

formation.

1. Substrate Preparation
4-Methyloct-1-ene in DMF

2. Catalyst Addition
PdCl2 (10 mol%) + CuCl (1 eq)

3. Nucleophile Addition
H2O (DMF:H2O 7:1 ratio)

4. Oxidation Atmosphere
O2 Balloon (1 atm)

5. Reaction & Validation
Stir 24h, Validate via GC-MS

6. Quench & Extract
1N HCl, Et2O Extraction

7. Pure Product
4-Methyloctan-2-one

Click to download full resolution via product page
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Fig 2. Step-by-step experimental workflow for the Tsuji-Wacker oxidation.

Step-by-Step Protocol (Self-Validating System)
Preparation: In a flame-dried 50 mL side-arm round-bottom flask equipped with a magnetic

stir bar, add Palladium(II) chloride (18 mg, 0.1 mmol, 10 mol%) and Copper(I) chloride (99

mg, 1.0 mmol, 1.0 equiv)[5].

Solvation: Introduce 7.5 mL of a pre-mixed N,N-Dimethylformamide (DMF) and deionized

water solution (7:1 v/v).

Atmosphere Exchange: Equip the flask with an O2 balloon. Purge the headspace three

times. Allow the catalyst mixture to stir vigorously for 1 hour. Visual Cue: The mixture will

transition from a black suspension to a homogenous deep green solution, indicating the

formation of the active Cu(II)/Pd(II) catalytic complex.

Substrate Addition: Inject 4-methyloct-1-ene (126 mg, 1.0 mmol, 1.0 equiv) dropwise via

syringe.

Reaction & Real-Time Validation: Stir at 25 °C for 24 hours.

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Ethyl Acetate, filter

through a short silica plug to remove metals, and inject into a GC-MS. The reaction is

complete when the olefin molecular ion (m/z 126) is fully consumed and replaced by the

ketone peak (m/z 142).

Quenching: Slowly add 15 mL of 1N HCl. Causality: The acid breaks down the stable

palladium-product complexes and neutralizes the basic copper salts, driving the organic

product into the free state[5].

Extraction: Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined

organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced

pressure.

Purification: Purify via silica gel flash chromatography (Hexanes:Et2O 9:1) to yield pure 4-
methyloctan-2-one as a colorless oil.
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Analytical Signatures (GC-MS)
When utilizing 4-methyloctan-2-one as an internal standard or verifying its synthesis, Gas

Chromatography-Mass Spectrometry (GC-MS) under electron ionization (EI, 70 eV) is the gold

standard.

The molecule exhibits a distinct and highly predictable fragmentation pattern:

m/z 142 (M+): The intact molecular ion, often weak due to the rapid cleavage of the aliphatic

chain.

m/z 43 (Base Peak): Generated via α -cleavage adjacent to the carbonyl group, yielding the

highly stable acylium ion [CH3​C≡O]+ .

m/z 58 (McLafferty Rearrangement): A hallmark
diagnostic peak for methyl ketones possessing a γ
-hydrogen. The molecule undergoes a six-
membered cyclic transition state, cleaving the α
β carbon bond and transferring the γ -hydrogen to the carbonyl oxygen, resulting in the
acetone enol radical cation [CH2​=C(OH)CH3​]∙+ .

The presence of the C4 methyl branch alters the secondary hydrocarbon fragmentation

cascade (e.g., m/z 71 and 85), allowing the mass spectral deconvolution software to easily

distinguish 4-methyloctan-2-one from endogenous linear ketones in biological or

environmental samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3189090?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189090?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

